molecular formula C16H11ClN2O3 B12887442 Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- CAS No. 72071-22-8

Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy-

Cat. No.: B12887442
CAS No.: 72071-22-8
M. Wt: 314.72 g/mol
InChI Key: HPJFHTNAPDENER-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- is a compound that belongs to the class of quinoline derivatives. This compound is known for its significant biological activities, including antimicrobial, antimalarial, and anticancer properties. The presence of the quinoline ring and the benzoic acid moiety in its structure contributes to its diverse pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro position of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a metal catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit key enzymes involved in metabolic pathways, leading to the death of microbial or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Hydroxychloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Chloroquine: Another antimalarial agent with structural similarities.

    Quinine: A natural alkaloid used to treat malaria.

Uniqueness

Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- is unique due to the presence of both the benzoic acid and quinoline moieties, which contribute to its diverse biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Properties

CAS No.

72071-22-8

Molecular Formula

C16H11ClN2O3

Molecular Weight

314.72 g/mol

IUPAC Name

2-[(7-chloroquinolin-4-yl)amino]-5-hydroxybenzoic acid

InChI

InChI=1S/C16H11ClN2O3/c17-9-1-3-11-14(5-6-18-15(11)7-9)19-13-4-2-10(20)8-12(13)16(21)22/h1-8,20H,(H,18,19)(H,21,22)

InChI Key

HPJFHTNAPDENER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

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